Eprodisate

Vue d'ensemble

Description

Il est principalement étudié pour son potentiel à ralentir le déclin de la fonction rénale chez les patients atteints d'amylose à l'amyloïde A (AA) . L'amylose AA est un trouble grave caractérisé par le dépôt de fibrilles amyloïdes dans divers organes et tissus, entraînant souvent une insuffisance rénale progressive .

Mécanisme D'action

Target of Action

Eprodisate primarily targets the Amyloid A (AA) amyloidosis . AA amyloidosis is a serious disorder involving deposits of amyloid fibrils in various organs and tissues . It is a complication of many chronic inflammatory disorders .

Mode of Action

This compound acts by inhibiting the deposit of complex proteins in tissues . It is designed to interfere with interactions between amyloidogenic proteins and glycosaminoglycans, thereby inhibiting the polymerization of amyloid fibrils and deposition of the fibrils in tissues . This action slows the decline in renal function associated with AA amyloidosis .

Biochemical Pathways

It is known that this compound interferes with the interactions between amyloidogenic proteins and glycosaminoglycans . This interference inhibits the polymerization of amyloid fibrils and their deposition in tissues, which is a key process in the progression of AA amyloidosis .

Pharmacokinetics

It is known that this compound is a small molecule drug . Small molecule drugs generally have good bioavailability due to their size and physicochemical properties

Result of Action

The primary result of this compound’s action is the slowing of the decline in renal function associated with AA amyloidosis . By inhibiting the deposit of complex proteins in tissues, this compound delays the progression of AA amyloidosis-associated renal disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug. It is generally understood that factors such as the patient’s overall health, the presence of other medications, and individual genetic factors can influence the action and efficacy of a drug

Analyse Biochimique

Biochemical Properties

Eprodisate plays a crucial role in biochemical reactions by interacting with various biomolecules. It is structurally similar to heparan sulfate and competitively binds to glycosaminoglycan-binding sites on serum amyloid A (SAA) proteins. This interaction inhibits the polymerization of amyloid fibrils and their subsequent deposition in tissues . By preventing the accumulation of amyloid fibrils, this compound helps to maintain renal function in patients with AA amyloidosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by preventing the accumulation of amyloid fibrils, which can otherwise disrupt cellular homeostasis. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by inhibiting the interaction between amyloidogenic fibrils and glycosaminoglycans . As a result, this compound helps to preserve the normal function of cells and tissues affected by AA amyloidosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to glycosaminoglycan-binding sites on SAA proteins. This binding inhibits the polymerization of amyloid fibrils and their deposition in tissues . This compound acts as a competitive inhibitor, preventing the interaction between amyloidogenic fibrils and glycosaminoglycans, which is essential for the formation of amyloid deposits . This mechanism of action helps to slow the progression of renal disease in patients with AA amyloidosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting amyloid fibril deposition over extended periods . Long-term effects on cellular function and potential degradation of the compound have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound are more effective in inhibiting amyloid fibril deposition and preserving renal function . At very high doses, this compound may exhibit toxic or adverse effects, including potential impacts on other organ systems . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the deposition of amyloid fibrils. It interacts with enzymes and cofactors that are essential for the polymerization of amyloidogenic fibrils . By inhibiting these interactions, this compound helps to reduce the accumulation of amyloid deposits in tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound is primarily localized in extracellular spaces where it interacts with glycosaminoglycans to inhibit amyloid fibril deposition . Understanding the subcellular localization of this compound is crucial for elucidating its full range of biological activities and therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

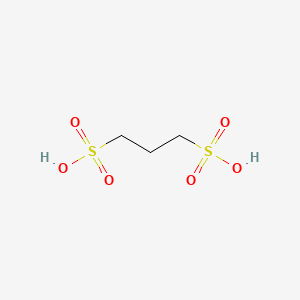

L'éprodisate peut être synthétisé par sulfonation du propane-1,3-diolLes conditions réactionnelles incluent généralement l'utilisation de trioxyde de soufre (SO3) ou d'acide chlorosulfonique (ClSO3H) comme agents sulfonants .

Méthodes de production industrielle

Dans les milieux industriels, la production d'éprodisate implique un processus de sulfonation continu, où le propane-1,3-diol réagit avec le trioxyde de soufre dans un environnement contrôlé. La réaction est effectuée dans un réacteur de sulfonation, et le produit est ensuite purifié par cristallisation et filtration .

Analyse Des Réactions Chimiques

Types de réactions

L'éprodisate subit diverses réactions chimiques, notamment :

Oxydation : L'éprodisate peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir l'éprodisate en ses dérivés alcooliques correspondants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Dérivés d'acide sulfonique.

Réduction : Dérivés alcooliques.

Substitution : Divers dérivés d'éprodisate substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L'éprodisate a plusieurs applications de recherche scientifique :

Industrie : Il est utilisé dans la production de polymères sulfonés et comme additif dans divers procédés industriels.

Mécanisme d'action

L'éprodisate exerce ses effets en se liant de manière compétitive aux sites de liaison des glycosaminoglycanes sur la protéine amyloïde A sérique (SAA). Cette liaison inhibe la polymérisation des fibrilles amyloïdes et leur dépôt subséquent dans les tissus. En empêchant la formation de fibrilles amyloïdes, l'éprodisate ralentit la progression de l'insuffisance rénale chez les patients atteints d'amylose AA .

Applications De Recherche Scientifique

Eprodisate has several scientific research applications:

Comparaison Avec Des Composés Similaires

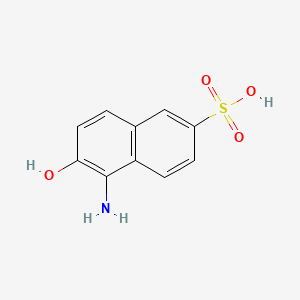

L'éprodisate est unique en raison de sa structure et de son mécanisme d'action spécifiques. Les composés similaires comprennent :

Héparane sulfate : Un glycosaminoglycane d'origine naturelle ayant une structure similaire mais des fonctions biologiques différentes.

Acide méthanedisulfonique : Un autre acide sulfonique ayant des propriétés chimiques et des applications différentes.

Acide éthanedisulfonique : Similaire à l'éprodisate mais avec une chaîne carbonée plus courte.

L'unicité de l'éprodisate réside dans sa capacité à cibler spécifiquement et à inhiber la polymérisation des fibrilles amyloïdes, ce qui en fait un candidat prometteur pour le traitement de l'amylose AA .

Propriétés

IUPAC Name |

propane-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNVWUDMMXZUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048301 | |

| Record name | Propane-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Decline in renal function associated with Amyloid A (AA) amyloidosis can be slowed by eprodisate (Kiacta), a drug that inhibits the deposit of the complex protein in tissues. AA amyloidosis is a serious, frequently fatal disorder involving deposits of amyloid fibrils in various organs and tissues. It is a complication of many chronic inflammatory disorders, but little is known about its etiology or natural history. Eprodisate delays the progression of AA amyloidosis-associated renal disease. | |

| Record name | Eprodisate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

21668-77-9 | |

| Record name | 1,3-Propanedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprodisate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprodisate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propane-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21668-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPRODISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

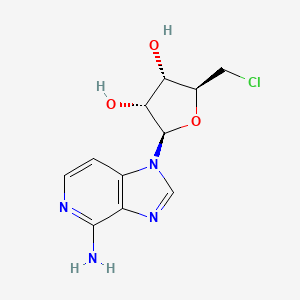

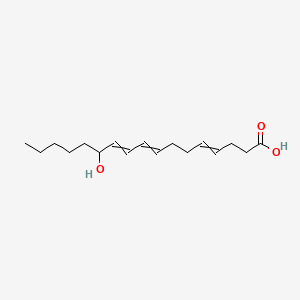

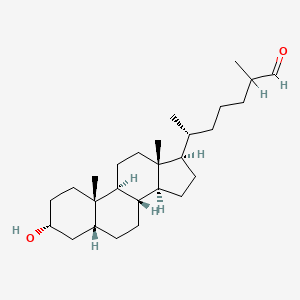

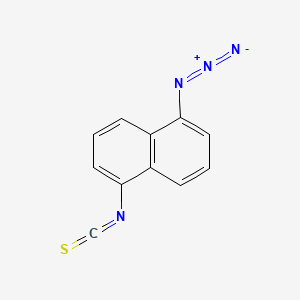

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine](/img/structure/B1200637.png)